molecular formula C8H10N2O B158208 2,6-Dimethylnicotinamide CAS No. 10131-48-3

2,6-Dimethylnicotinamide

Cat. No. B158208
CAS RN: 10131-48-3
M. Wt: 150.18 g/mol
InChI Key: MPQHBWNDIOJYNP-UHFFFAOYSA-N
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Description

2,6-Dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of N,N-dimethylnicotinamide has been determined through experimental and computational analysis . The study reported the use of quantum chemical calculations employing DFT and HF approaches with a 6-311+G(d,p) basis set .

Scientific Research Applications

Synthesis in Herbicide Production

2,6-Dimethylnicotinamide has been identified as a key intermediate in the synthesis of certain herbicides, such as nicosulfuron. Research by Sun Jian (2006) and Peng Xue-wei (2011) demonstrates methods for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide, a derivative of 2,6-Dimethylnicotinamide, with improved yield and efficiency.

Neuroprotective Effects

A study by R. Linker et al. (2011) explored the neuroprotective effects of dimethyl fumarate, a compound related to 2,6-Dimethylnicotinamide, in models of multiple sclerosis. The research highlighted the compound's potential in enhancing cellular resistance to oxidative stress and inflammation.

Thermodynamic Properties

The thermodynamic properties of crystalline forms of compounds related to 2,6-Dimethylnicotinamide have been studied by Xiao-hong Sun et al. (2005). This research is crucial in understanding the physical behavior of such compounds under different temperature conditions, which is vital for their industrial applications.

Biodegradation of Environmental Pollutants

Research on the biodegradation of 2,6-Dimethylphenol, a related compound, by Junbin Ji et al. (2019), demonstrates the potential use of certain bacteria in addressing environmental pollution caused by similar chemical intermediates.

Chemical Oxidation Processes

The study of the chemical oxidation of 2,6-Dimethylaniline, another related compound, in the Fenton process by Nalinrut Masomboon et al. (2009), sheds light on effective methods for treating waste and pollutants in the chemical industry.

Safety And Hazards

According to the safety data sheet, 2,6-Dimethylnicotinamide may cause skin and eye irritation, and may be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHBWNDIOJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906049
Record name 2,6-Dimethylpyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyridine-3-carboxamide

CAS RN

10131-48-3
Record name 2,6-Dimethylpyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Palani, S Shapiro, H Josien, T Bara… - Journal of medicinal …, 2002 - ACS Publications
We previously reported the discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1‘-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4‘-methyl-1,4‘-bipiperidine N-oxide 1 (SCH 351125) as an …
Number of citations: 105 pubs.acs.org
JUN TAKEDA, S OHTA, M HIROBE - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
N-Benzyl-1, 4-dihydronicotinamides having 2-methyl, 6-methyl and 2, 6-dimethyl substituents were prepared and their reactivities toward an activated carbonyl compound(…
Number of citations: 6 www.jstage.jst.go.jp
H Ishikawa, K Ban, N Uemura… - European Journal of …, 2020 - Wiley Online Library
Attrition‐enhanced deracemization of two axially chiral nicotinamides, crystallizing as a conglomerate of a P2 1 crystal system, was performed. N,N‐Dialkylnicotinamides with …
A Palani, JR Tagat - Journal of medicinal chemistry, 2006 - ACS Publications
Human immunodeficiency virus (HIV) infection with its clinical progression to AIDS has become one of the fatal diseases in the world and the leading cause of death in Africa. 1 Over 40 …
Number of citations: 97 pubs.acs.org
J Takeda, S Ota, M Hirobe - Journal of the American Chemical …, 1987 - ACS Publications
Conclusions This study of the CH stretching VCD spectra of tris (j3-alan-inato) cobalt (III) complexes has providedfurther evidence for the ring current mechanism of VCD, since …
Number of citations: 41 pubs.acs.org
CG Gadhe, G Kothandan, SJ Cho - Journal of Biomolecular …, 2013 - Taylor & Francis
Chemokine receptor 5 (CCR5) is an integral membrane protein that is utilized during human immunodeficiency virus type-1 entry into host cells. CCR5 is a G-protein coupled receptor …
Number of citations: 18 www.tandfonline.com
G Murineddu, C Murruzzu… - Current medicinal …, 2010 - ingentaconnect.com
The therapeutic approach to AIDS is based on the combination of different drugs in the highly active antiretroviral therapy (HAART) regimen. These drugs have a wide variety of side …
Number of citations: 8 www.ingentaconnect.com
MVN De Souza - Letters in Drug Design & Discovery, 2004 - ingentaconnect.com
The human immunodeficiency virus (HIV), a retrovirus, is known to cause the acquired immunodeficiency syndrome (AIDS) as the HIV infection develops. Efforts on searching new anti-…
Number of citations: 6 www.ingentaconnect.com
S Vaithianathan - 2011 - scholarscompass.vcu.edu
The chemokine receptor CCR5 has been implicated in the pathogenesis of cancers and AIDS. A series of novel piperidine derivatives were designed, synthesized, and evaluated as …
Number of citations: 3 scholarscompass.vcu.edu

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